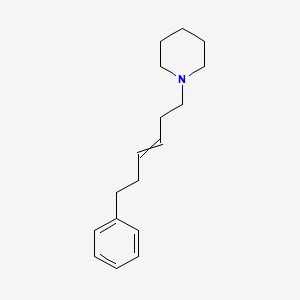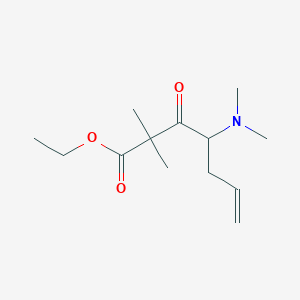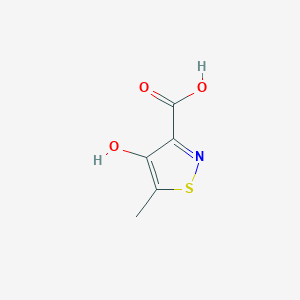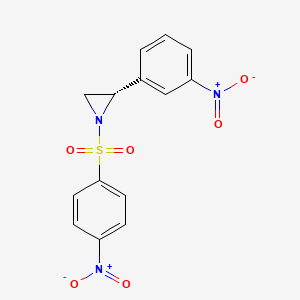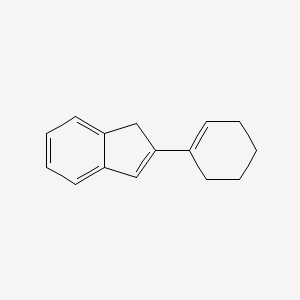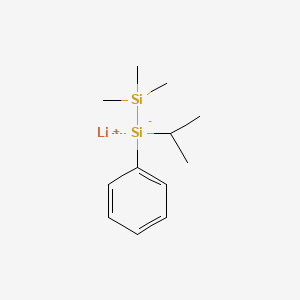![molecular formula C22H38N2O2 B14219311 N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea CAS No. 586971-52-0](/img/structure/B14219311.png)
N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea is a chemical compound known for its unique structure and properties It is characterized by a long dodecyl chain attached to a urea moiety, which is further substituted with a hydroxy-phenylpropan group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea typically involves the reaction of dodecylamine with an isocyanate derivative of (1S,2R)-1-hydroxy-1-phenylpropan-2-yl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as toluene or dichloromethane, and the reaction temperature is typically maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea involves its interaction with specific molecular targets. The hydroxy-phenylpropan group may interact with enzymes or receptors, modulating their activity. The long dodecyl chain can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
- N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea
Uniqueness
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a long hydrophobic chain and a polar urea moiety makes it versatile for various applications.
Propiedades
Número CAS |
586971-52-0 |
|---|---|
Fórmula molecular |
C22H38N2O2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-dodecyl-3-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-15-18-23-22(26)24-19(2)21(25)20-16-13-12-14-17-20/h12-14,16-17,19,21,25H,3-11,15,18H2,1-2H3,(H2,23,24,26)/t19-,21-/m1/s1 |
Clave InChI |
VPNAURLFPWAFJP-TZIWHRDSSA-N |
SMILES isomérico |
CCCCCCCCCCCCNC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O |
SMILES canónico |
CCCCCCCCCCCCNC(=O)NC(C)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
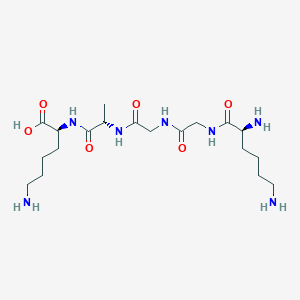
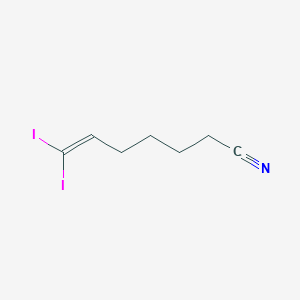
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)
